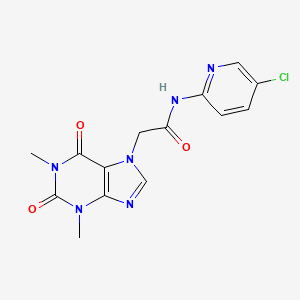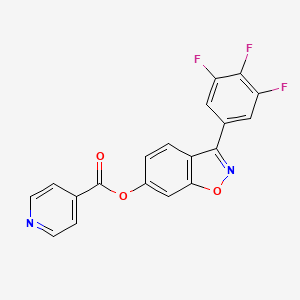![molecular formula C16H17ClO5 B11158621 methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11158621.png)
methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 6-chloro-2-oxo-4-propyl-2H-chromen-7-ol with methyl 2-bromo-propanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
- Methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate
- Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
Uniqueness
Methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the chlorine atom at specific positions on the chromen ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity profiles.
Properties
Molecular Formula |
C16H17ClO5 |
|---|---|
Molecular Weight |
324.75 g/mol |
IUPAC Name |
methyl 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C16H17ClO5/c1-4-5-10-6-15(18)22-13-8-14(12(17)7-11(10)13)21-9(2)16(19)20-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
AXOHAEJRCVPOFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11158545.png)
![(2R)-({[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B11158550.png)
![2-(2-{3-Tert-butyl-5-methyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamido)-5-(carbamoylamino)pentanoic acid](/img/structure/B11158558.png)
![(2S)-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11158562.png)

![3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158574.png)

![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11158590.png)

![3-({2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid](/img/structure/B11158599.png)
![N-cyclopentyl-1-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11158600.png)
![methyl {4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11158611.png)
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11158614.png)
